(E)-2-(Hydroxyimino)-6-iodo-2,3-dihydro-1H-inden-1-one
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Overview
Description
(E)-2-(Hydroxyimino)-6-iodoindane-1-one is an organic compound characterized by the presence of a hydroxyimino group and an iodine atom attached to an indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Hydroxyimino)-6-iodoindane-1-one typically involves the reaction of 6-iodoindane-1-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified . The general reaction scheme is as follows:
- Dissolve 6-iodoindane-1-one in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
These methods typically involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Hydroxyimino)-6-iodoindane-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-(Hydroxyimino)-6-iodoindane-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (E)-2-(Hydroxyimino)-6-iodoindane-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(E)-2-(Hydroxyimino)-N-(2-(4-methylpentyl)amino)ethylacetamide: A non-pyridinium oxime reactivator of acetylcholinesterase.
1-[(E)-(Hydroxyimino)methyl]naphthalen-2-ol: Known for its unique physical and chemical properties.
Uniqueness
(E)-2-(Hydroxyimino)-6-iodoindane-1-one is unique due to the presence of both a hydroxyimino group and an iodine atom on the indane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
1841079-89-7 |
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Molecular Formula |
C9H6INO2 |
Molecular Weight |
287.05 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-6-iodo-3H-inden-1-one |
InChI |
InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(11-13)9(12)7(5)4-6/h1-2,4,13H,3H2/b11-8+ |
InChI Key |
YTAKZEWHFWHQSB-DHZHZOJOSA-N |
Isomeric SMILES |
C\1C2=C(C=C(C=C2)I)C(=O)/C1=N/O |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)C(=O)C1=NO |
Origin of Product |
United States |
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